



A Technical Guide to the In Silico Analysis of **Phthalazine Derivatives**

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Compound of Interest Compound Name: Phthalazin-5-ylmethanamine Get Quote Cat. No.: B15252432

Disclaimer: This guide provides a comprehensive overview of the in silico modeling and molecular docking studies of various phthalazine derivatives based on available research. Specific studies on **Phthalazin-5-ylmethanamine** were not prominently found in the initial literature search. Therefore, this document focuses on the broader class of phthalazine compounds to illustrate the methodologies and potential applications in drug discovery.

Phthalazine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1][2] These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] In silico modeling and molecular docking studies have become indispensable tools in the rational design and development of novel phthalazine-based therapeutic agents. These computational techniques provide valuable insights into the molecular interactions between phthalazine derivatives and their biological targets, thereby guiding the optimization of lead compounds.

Core Applications in Drug Discovery

In silico studies of phthalazine derivatives have been instrumental in identifying and optimizing inhibitors for various protein targets, particularly kinases involved in cancer progression such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4][5][6] These studies aid in understanding the structure-activity relationships (SAR) and predicting the binding affinities and modes of interaction of novel compounds.



Quantitative Data from In Silico and In Vitro Studies

The following tables summarize key quantitative data from various studies on phthalazine derivatives, highlighting their inhibitory activities and binding energies against different biological targets.

Table 1: Cytotoxicity of Phthalazine Derivatives against Cancer Cell Lines



Compound	Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)	Source
11d	MCF-7	2.1	Erlotinib	1.32	[4]
12c	MCF-7	1.4	Erlotinib	1.32	[4]
12d	MCF-7	1.9	Erlotinib	1.32	[4]
11d	MDA-MB-231	0.92	Erlotinib	1.0	[4]
12c	MDA-MB-231	1.89	Erlotinib	1.0	[4]
12d	MDA-MB-231	0.57	Erlotinib	1.0	[4]
2g	MCF-7	0.15	Sorafenib	-	[5]
4a	MCF-7	0.12	Sorafenib	-	[5]
2g	Hep G2	0.18	Sorafenib	-	[5]
4a	Hep G2	0.09	Sorafenib	-	[5]
4b	MCF-7	0.06	Sorafenib	-	[6]
3e	MCF-7	0.06	Sorafenib	-	[6]
4b	HepG2	0.08	Sorafenib	-	[6]
3e	HepG2	0.19	Sorafenib	-	[6]
7c	HCT-116	1.36	-	-	
8b	HCT-116	2.34	-	-	
7c	MDA-MB-231	6.67	-	-	[2]
8b	MDA-MB-231	16.03	-	-	[2]

Table 2: Enzyme Inhibition and Molecular Docking Scores of Phthalazine Derivatives



Compound	Target Enzyme	IC50 (nM)	Binding Energy (kcal/mol)	Docking Score (MolDock Score)	Source	
12d	EGFR	21.4	-18.4	-	[4]	
Vatalanib (V)	VEGFR-2	20	-	-	[4]	
AAC789 (VI)	VEGFR-2	20	-	-	[4]	
IM-023911 (VII)	VEGFR-2	48	-	-	[4]	
2g	VEGFR-2	148 (0.148 μM)	-	-	[5]	
4a	VEGFR-2	196 (0.196 μM)	-	-	[5]	
3a	VEGFR-2	375 (0.375 μM)	-	-	[5]	
5b	VEGFR-2	331 (0.331 μM)	-	-	[5]	
5a	VEGFR-2	548 (0.548 μM)	-	-	[5]	
3c	VEGFR-2	892 (0.892 μM)	-	-	[5]	
4b	VEGFR-2	90 (0.09 μM)	-	-	[6]	
3e	VEGFR-2	120 (0.12 μM)	-	-	[6]	
4a (different study)	VEGFR-2	150 (0.15 μM)	-	-	[6]	
5b (different study)	VEGFR-2	130 (0.13 μM)	-	-	[6]	



Sorafenib (Reference)	VEGFR-2	-	-	-144.289	[7]
Compound 21	VEGFR-2	-	-	-146.77	[7]
Compound 22	VEGFR-2	-	-	-151.651	[7]
Designed Compound 4	VEGFR-2	-	-	-159.014	[7]
Designed Compound 5	VEGFR-2	-	-	-169.245	[7]

Experimental and Computational Protocols

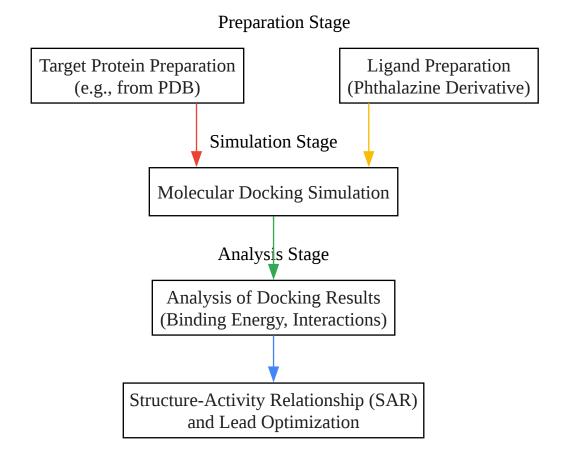
The in silico analysis of phthalazine derivatives typically involves a multi-step workflow, starting from the preparation of the ligand and protein structures to the final analysis of the docking results.

Molecular Docking Workflow

A generalized workflow for the molecular docking of phthalazine derivatives is as follows:

- Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
- Ligand Preparation: The 2D structure of the phthalazine derivative is drawn using chemical drawing software and converted to a 3D structure. The ligand is then energy minimized to obtain a stable conformation.
- Docking Simulation: A molecular docking program is used to predict the binding mode and affinity of the ligand to the target protein. The docking algorithm explores different conformations and orientations of the ligand within the active site of the protein.
- Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score and the interactions with the key amino acid residues in the active site.





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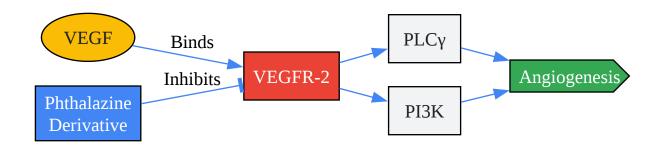
Caption: General workflow for molecular docking studies.

Signaling Pathways

Phthalazine derivatives have been extensively studied as inhibitors of key signaling pathways implicated in cancer, such as the VEGFR-2 and EGFR signaling cascades.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block this process and starve the tumor of essential nutrients.

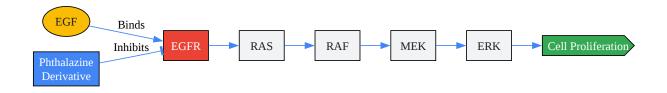




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Caption: Inhibition of the VEGFR-2 signaling pathway.

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target.



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Caption: Inhibition of the EGFR signaling pathway.

Conclusion

In silico modeling and molecular docking are powerful computational tools that have significantly contributed to the discovery and development of novel phthalazine derivatives as potential therapeutic agents. These methods provide a detailed understanding of the molecular interactions between the ligands and their target proteins, which is crucial for the rational design of more potent and selective inhibitors. The continued application of these computational approaches will undoubtedly accelerate the discovery of new phthalazine-based drugs for a variety of diseases.



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